molecular formula C17H22N2O2SSe B12751770 4(1H)-Pyrimidinone, 1-(ethoxymethyl)-2,3-dihydro-5-(1-methylethyl)-6-((3-methylphenyl)seleno)-2-thioxo- CAS No. 183137-76-0

4(1H)-Pyrimidinone, 1-(ethoxymethyl)-2,3-dihydro-5-(1-methylethyl)-6-((3-methylphenyl)seleno)-2-thioxo-

Cat. No.: B12751770
CAS No.: 183137-76-0
M. Wt: 397.4 g/mol
InChI Key: BHECYFGJCRWHSD-UHFFFAOYSA-N
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Description

4(1H)-Pyrimidinone, 1-(ethoxymethyl)-2,3-dihydro-5-(1-methylethyl)-6-((3-methylphenyl)seleno)-2-thioxo- is a complex organic compound that belongs to the class of pyrimidinones. This compound is characterized by its unique structure, which includes a pyrimidinone core, an ethoxymethyl group, and a seleno-substituted phenyl group. The presence of selenium and sulfur atoms in its structure makes it particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Pyrimidinone, 1-(ethoxymethyl)-2,3-dihydro-5-(1-methylethyl)-6-((3-methylphenyl)seleno)-2-thioxo- typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidinone Core: This can be achieved through the cyclization of appropriate precursors such as urea and β-diketones under acidic or basic conditions.

    Introduction of the Ethoxymethyl Group: This step involves the alkylation of the pyrimidinone core using ethyl bromide or ethyl iodide in the presence of a base like potassium carbonate.

    Thioxo Group Addition:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4(1H)-Pyrimidinone, 1-(ethoxymethyl)-2,3-dihydro-5-(1-methylethyl)-6-((3-methylphenyl)seleno)-2-thioxo- undergoes various chemical reactions, including:

    Oxidation: The seleno group can be oxidized to form selenoxides using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced to remove the thioxo group using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxymethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, in the presence of bases like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Selenoxides.

    Reduction: De-thioxo derivatives.

    Substitution: Various alkyl or aryl-substituted pyrimidinones.

Scientific Research Applications

4(1H)-Pyrimidinone, 1-(ethoxymethyl)-2,3-dihydro-5-(1-methylethyl)-6-((3-methylphenyl)seleno)-2-thioxo- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its selenium-containing moiety which is known for its antioxidant properties.

    Industry: Utilized in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 4(1H)-Pyrimidinone, 1-(ethoxymethyl)-2,3-dihydro-5-(1-methylethyl)-6-((3-methylphenyl)seleno)-2-thioxo- involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.

    Pathways Involved: It may modulate oxidative stress pathways due to the presence of selenium, which is known for its antioxidant properties. Additionally, it can affect cellular signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4(1H)-Pyrimidinone, 1-(methoxymethyl)-2,3-dihydro-5-(1-methylethyl)-6-((3-methylphenyl)seleno)-2-thioxo-: Similar structure but with a methoxymethyl group instead of an ethoxymethyl group.

    4(1H)-Pyrimidinone, 1-(ethoxymethyl)-2,3-dihydro-5-(1-methylethyl)-6-((3-methylphenyl)thio)-2-thioxo-: Similar structure but with a thio group instead of a seleno group.

Uniqueness

The uniqueness of 4(1H)-Pyrimidinone, 1-(ethoxymethyl)-2,3-dihydro-5-(1-methylethyl)-6-((3-methylphenyl)seleno)-2-thioxo- lies in its combination of selenium and sulfur atoms, which imparts distinct chemical and biological properties. The presence of the seleno group enhances its potential antioxidant activity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

183137-76-0

Molecular Formula

C17H22N2O2SSe

Molecular Weight

397.4 g/mol

IUPAC Name

1-(ethoxymethyl)-6-(3-methylphenyl)selanyl-5-propan-2-yl-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C17H22N2O2SSe/c1-5-21-10-19-16(23-13-8-6-7-12(4)9-13)14(11(2)3)15(20)18-17(19)22/h6-9,11H,5,10H2,1-4H3,(H,18,20,22)

InChI Key

BHECYFGJCRWHSD-UHFFFAOYSA-N

Canonical SMILES

CCOCN1C(=C(C(=O)NC1=S)C(C)C)[Se]C2=CC=CC(=C2)C

Origin of Product

United States

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